molecular formula C5H2BrClN2O2 B1510280 5-Bromo-2-chloropyrimidine-4-carboxylic acid CAS No. 933739-55-0

5-Bromo-2-chloropyrimidine-4-carboxylic acid

Cat. No.: B1510280
CAS No.: 933739-55-0
M. Wt: 237.44 g/mol
InChI Key: ASACTXZHBMRYEX-UHFFFAOYSA-N
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Description

5-Bromo-2-chloropyrimidine-4-carboxylic acid (CAS 933739-55-0) is a high-value heterocyclic building block in organic synthesis and pharmaceutical research. Its molecular formula is C5H2BrClN2O2 with a molecular weight of 237.44 g/mol . The compound features a pyrimidine core substituted with bromo and chloro groups, which act as orthogonal reactive sites for sequential cross-coupling reactions, and a carboxylic acid functional group that allows for further derivatization . This multi-functional nature makes it a key synthetic intermediate for constructing more complex molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry, and this compound serves as a critical precursor in the synthesis of active pharmaceutical ingredients. It is cited as an important intermediate in the preparation of Macitentan, a dual endothelin receptor antagonist medication used to treat pulmonary arterial hypertension . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper safety data sheets should be consulted before handling.

Properties

IUPAC Name

5-bromo-2-chloropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-2-1-8-5(7)9-3(2)4(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASACTXZHBMRYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743937
Record name 5-Bromo-2-chloropyrimidine-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70743937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933739-55-0
Record name 5-Bromo-2-chloro-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933739-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Summary of key parameters and results from one-step synthesis method examples.

Use of Organic Amines as Catalysts in Chlorination

The chlorination step utilizes organic amines such as:

  • Triethylamine
  • Diisopropylethylamine
  • N,N-Dimethylaniline
  • N,N-Dimethylbenzylamine

These amines act as catalysts and acid scavengers, facilitating the substitution of hydroxyl groups by chlorine from phosphorus oxychloride. The choice and molar ratio of amine influence reaction efficiency and product purity.

Synthesis of 5-Bromo-2-tert-butyl-pyrimidine-4-carboxylic Acid as a Model for Carboxylic Acid Derivatives

A related compound, 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid , has been synthesized from mucobromic acid and pivalamidine hydrochloride through a multi-step process involving:

  • Formation of sodium ethoxide in ethanol.
  • Reaction with tert-butylcarbamidine hydrochloride.
  • Addition of mucobromic acid in ethanol at controlled temperatures (50–55 °C).
  • Acidification and crystallization to isolate the product.

This method yields the carboxylic acid derivative with good purity and yield, demonstrating a feasible synthetic route for pyrimidine carboxylic acids bearing bromine substituents.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
One-step bromination and chlorination 2-Hydroxypyrimidine, HBr H2O2 (catalyst), POCl3, triethylamine 30–120 °C, 5–14 h 94–99 >98 High bromine utilization, low pollution
Acidic solvent-promoted bromination 2-Substituted pyrimidines HCl, HBr, or acid mixtures Ice acetic acid solvent, mild Not specified Confirmed by NMR/MS Used for 5-bromo-2-substituted pyrimidines
Multi-step synthesis from mucobromic acid Pivalamidine hydrochloride, mucobromic acid Sodium ethoxide, ethanol, HCl 50–55 °C Moderate High Suitable for carboxylic acid derivatives

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

  • Reduction: Reduction reactions can be performed to convert the halogenated pyrimidine into less halogenated or non-halogenated derivatives.

  • Substitution: The halogen atoms on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles like amines or alcohols, along with bases like sodium hydroxide (NaOH), are used for substitution reactions.

Major Products Formed:

  • Oxidation: Amides, esters, and carboxylic acids.

  • Reduction: Pyrimidines with fewer or no halogen atoms.

  • Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 5-Bromo-2-chloropyrimidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in:

  • Synthesis of Pharmaceuticals : The compound is instrumental in developing drugs, particularly those targeting specific biological pathways. For instance, it is a precursor for macitentan, an endothelin receptor antagonist used in treating pulmonary hypertension .
  • Building Block for Complex Molecules : It acts as a versatile building block for creating more complex structures through various chemical reactions, including cross-coupling reactions with organometallics .

Biology

The compound plays a role in biological research by:

  • Studying Biological Pathways : Researchers utilize it to investigate the effects of halogenated pyrimidines on biological systems, aiding in understanding cellular mechanisms and potential therapeutic targets.
  • Potential Therapeutic Applications : Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties due to its interaction with specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is notable for its:

  • Pharmaceutical Development : It is involved in synthesizing various inhibitors that can modulate biological activity, making it essential for drug discovery processes .

Halogenation Reactions

A prevalent method includes the halogenation of 2,4-dichloropyrimidine using bromine under controlled conditions to ensure selectivity. This reaction often occurs in solvents like dichloromethane at regulated temperatures.

One-step Synthesis Method

Recent advancements have led to the development of a one-step synthesis method that simplifies production while enhancing efficiency and reducing environmental impact. This method utilizes 2-hydroxypyrimidine and hydrobromic acid under the catalysis of hydrogen peroxide, significantly improving yield and purity compared to traditional methods .

Macitentan Development

Macitentan is a notable drug synthesized using this compound as an intermediate. This drug has been approved for treating pulmonary hypertension and demonstrates the compound's relevance in pharmaceutical applications .

Anticancer Research

Studies exploring the anticancer potential of halogenated pyrimidines have highlighted the role of compounds like this compound in modulating cancer cell growth and apoptosis pathways. These findings underscore its potential as a lead compound in cancer drug development.

Mechanism of Action

The mechanism by which 5-Bromo-2-chloropyrimidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The halogen atoms on the pyrimidine ring enhance its reactivity, allowing it to bind to specific enzymes or receptors. This binding can modulate biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

The following analysis compares 5-bromo-2-chloropyrimidine-4-carboxylic acid with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Similarity Scores
Compound Name CAS Number Substituents (Positions) Similarity Score Key Differences
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid 30321-94-9 Br (5), CH₃SO₂ (2), COOH (4) Methylsulfonyl group replaces Cl at position 2
5-Chloropyrimidine-4-carboxylic acid 64224-65-3 Cl (5), COOH (4) 0.78 Br replaced with Cl at position 5
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 50593-92-5 Br (5), CH₃S (2), COOH (4) 0.71–0.77 Methylthio group replaces Cl at position 2
4-Amino-5-bromo-2-chloropyrimidine 205672-25-9 Br (5), Cl (2), NH₂ (4) 0.80 Carboxylic acid replaced with amino group
Key Observations:
  • Substituent Electronic Effects :

    • The bromine atom at position 5 acts as an electron-withdrawing group, enhancing the electrophilicity of the pyrimidine ring. This facilitates nucleophilic substitution reactions, such as Suzuki couplings .
    • The chlorine atom at position 2 directs further functionalization at positions 4 and 6 due to its meta-directing nature .
    • Methylsulfonyl (CH₃SO₂) or methylthio (CH₃S) groups at position 2 alter electronic and steric profiles compared to chlorine, impacting solubility and reactivity .
  • Functional Group Influence: The carboxylic acid at position 4 increases acidity (pKa ~2–3) and enables salt formation or conjugation with amines/alcohols, making it valuable in prodrug design . Replacing the carboxylic acid with an amino group (as in 4-amino-5-bromo-2-chloropyrimidine) shifts the compound’s application toward nucleophilic reactions or hydrogen-bonding interactions in crystal packing .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
5-Bromo-2-chloropyrimidin-4-amine (analog) 208.44 187–188 (dec.) Slightly soluble in water
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid 293.13 Not reported Likely polar aprotic solvents
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 266.08 Not reported Moderate in DMSO
Key Observations:
  • Melting Points : Halogenated pyrimidines generally exhibit high melting points due to strong intermolecular forces (e.g., hydrogen bonding in 5-bromo-2-chloropyrimidin-4-amine) .
  • Solubility improves in basic conditions (e.g., sodium salt formation) .

Biological Activity

5-Bromo-2-chloropyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative with the molecular formula C6_6H3_3BrClN2_2O2_2. This compound is notable for its unique halogenation pattern, which significantly influences its chemical reactivity and biological activity. Its structure includes a bromine and a chlorine atom on the pyrimidine ring, which enhances its potential for various biological interactions.

The compound undergoes several types of chemical reactions, including:

  • Oxidation : The carboxylic acid group can be oxidized to form derivatives like amides or esters.
  • Reduction : Reduction can convert the halogenated pyrimidine into less halogenated or non-halogenated derivatives.
  • Substitution : The halogen atoms can participate in nucleophilic substitution reactions with various nucleophiles, making it a versatile building block in organic synthesis.

This compound interacts with specific molecular targets, modulating biological processes that can lead to therapeutic effects. The halogen atoms enhance its reactivity, allowing it to bind effectively to enzymes or receptors involved in various biological pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in several areas:

  • Anti-inflammatory Properties : It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example, molecular docking studies have shown that related compounds can inhibit COX-2 with significant potency, suggesting a similar potential for this compound .
  • Anticancer Activity : The compound's structure allows it to be used as a starting material for synthesizing potent anticancer agents. For instance, derivatives of pyrimidines have been reported to exhibit high potency against various cancer cell lines through mechanisms such as apoptosis induction and modulation of signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, studies on similar compounds have shown that polar substituents at specific positions on the ring can enhance activity against targets like Aurora kinases, which are implicated in cancer progression .

Comparative Analysis with Related Compounds

The following table summarizes the properties and activities of this compound compared to similar compounds:

Compound NameIC50_{50} (nM)Biological ActivityKey Features
This compoundTBDPotential anti-inflammatory and anticancerHalogenated pyrimidine structure
5-Fluorouracil0.1AnticancerFluorinated pyrimidine; inhibits thymidylate synthase
2,4-DichloropyrimidineTBDAntiviralLacks bromine; used in antiviral therapies
CX-5011 (derived from pyrimidines)1.0AnalgesicPotent CK2 inhibitor with analgesic properties

Case Study 1: Inhibition of COX Enzymes

In a recent study, derivatives of pyrimidines similar to this compound were evaluated for their COX inhibitory activity. One compound demonstrated an IC50_{50} value of 1.16 µM against COX-2, indicating strong anti-inflammatory potential comparable to established drugs like celecoxib .

Case Study 2: Anticancer Activity

Research involving the synthesis of tricyclic pyrimido[4,5-c]quinoline core structures derived from halogenated pyrimidines showed promising anticancer properties. These compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the pyrimidine structure could yield effective therapeutic agents .

Q & A

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodology :
  • Reproduce conditions : Ensure identical purification methods (e.g., recrystallization solvent).
  • Cross-validate : Compare with structurally related compounds (e.g., 5-Bromo-2-chloropyrimidine, mp 78–80°C) .
  • Purity assessment : Use elemental analysis (C, H, N) to rule out solvent contamination .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloropyrimidine-4-carboxylic acid
Reactant of Route 2
5-Bromo-2-chloropyrimidine-4-carboxylic acid

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